molecular formula C19H13NO3S B14276459 3-Hydroxy-2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]-4H-1-benzopyran-4-one CAS No. 138019-87-1

3-Hydroxy-2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]-4H-1-benzopyran-4-one

Cat. No.: B14276459
CAS No.: 138019-87-1
M. Wt: 335.4 g/mol
InChI Key: XAVRAXVITLIXKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-hydroxy-2-(2-(p-tolyl)thiazol-4-yl)-4H-chromen-4-one is a complex organic compound that belongs to the class of chromen-4-one derivatives. This compound is characterized by the presence of a chromenone core structure, which is fused with a thiazole ring and a p-tolyl group. The unique structural features of this compound make it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-2-(2-(p-tolyl)thiazol-4-yl)-4H-chromen-4-one typically involves multi-step organic reactions. One common method is the condensation reaction between 3-formylchromone and p-tolylthiazole under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like ethanol. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-hydroxy-2-(2-(p-tolyl)thiazol-4-yl)-4H-chromen-4-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group in the chromenone core can be reduced to form an alcohol.

    Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of chromone derivatives with ketone or aldehyde functionalities.

    Reduction: Formation of chromanol derivatives.

    Substitution: Formation of various substituted thiazole derivatives.

Mechanism of Action

The mechanism of action of 3-hydroxy-2-(2-(p-tolyl)thiazol-4-yl)-4H-chromen-4-one involves its interaction with specific molecular targets. For instance, as a cholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to an increase in acetylcholine levels, which can help alleviate symptoms of neurodegenerative diseases. The compound may also interact with other molecular pathways, depending on its specific structural features and functional groups.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-hydroxy-2-(2-(p-tolyl)thiazol-4-yl)-4H-chromen-4-one is unique due to its combination of a chromenone core with a thiazole ring and a p-tolyl group. This unique structure imparts specific chemical and biological properties that are not commonly found in other similar compounds. Its potential as a cholinesterase inhibitor and its diverse reactivity make it a valuable compound for further research and development.

Properties

CAS No.

138019-87-1

Molecular Formula

C19H13NO3S

Molecular Weight

335.4 g/mol

IUPAC Name

3-hydroxy-2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]chromen-4-one

InChI

InChI=1S/C19H13NO3S/c1-11-6-8-12(9-7-11)19-20-14(10-24-19)18-17(22)16(21)13-4-2-3-5-15(13)23-18/h2-10,22H,1H3

InChI Key

XAVRAXVITLIXKC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=CS2)C3=C(C(=O)C4=CC=CC=C4O3)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.